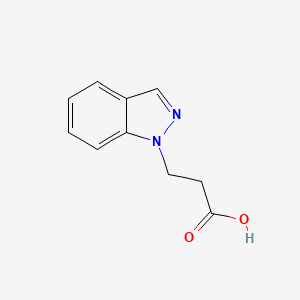

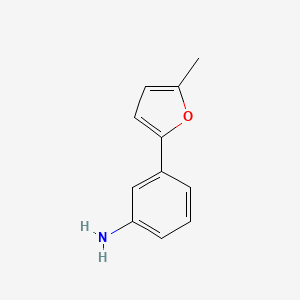

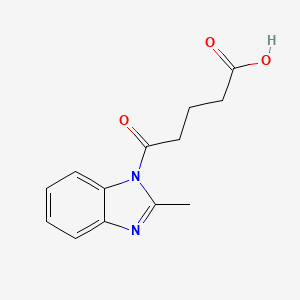

![molecular formula C10H8N4O B1298854 6-乙酰基-7-甲基吡唑并[1,5-a]嘧啶-3-腈 CAS No. 83702-52-7](/img/structure/B1298854.png)

6-乙酰基-7-甲基吡唑并[1,5-a]嘧啶-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines, involves a three-component reaction. This process includes the use of aminoazoles like 3-aminopyrazole, acetoacetic ester, and various aldehydes. Although the exact synthesis of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is not detailed, the methods described could potentially be adapted for its synthesis by modifying the starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of azolo[1,5-a]pyrimidines is characterized by a fused ring system that includes a pyrimidine ring. The presence of substituents like acetyl and methyl groups can significantly influence the chemical behavior and stability of these compounds. The exact molecular structure analysis of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is not provided, but the general framework suggests a planar heterocyclic structure with potential for further functionalization .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied, as seen in the reaction of 5a-acetyl-6a-carbethoxy-5a, 6a-dihydro-6H-cyclopropa[5a, 6a]pyrazolo[1,5-a]pyrimidine-3-carbonitrile with N-methylaniline. This reaction, conducted in refluxing benzene, led to the formation of several ring-transformed products, indicating that the azolo[1,5-a]pyrimidine core can undergo various transformations under certain conditions. These findings suggest that 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile may also participate in similar reactions, potentially yielding a range of products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can be inferred from the properties of related compounds. Typically, these compounds are crystalline solids with defined melting points, and their solubility can vary depending on the nature of the substituents and the solvent used. The presence of the nitrile group suggests that the compound would have polar characteristics, which could affect its solubility and reactivity. The exact properties of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile would need to be determined experimentally .

科学研究应用

合成和抗菌活性

由 7-肼基-5-甲基吡唑并[1,5-a]嘧啶-3-腈和 7-氨基-5-甲基吡唑并[1,5-a]嘧啶-3-腈前体合成的系列新型吡唑并[1,5-a]嘧啶衍生物表现出显着的抗菌活性。合成过程采用深共熔溶剂 (DES),提供了良性环境、高产率以及可扩展且简单的后处理程序 (Deshmukh 等人,2016)。另一项研究涉及通过一锅三组分反应高效合成吡唑并[3,4-d]嘧啶衍生物,显示出显着的抗菌活性 (Rostamizadeh 等人,2013)。

用正电子发射断层扫描进行肿瘤成像

关于 18F 标记的吡唑并[1,5-a]嘧啶衍生物用于正电子发射断层扫描 (PET) 肿瘤成像的研究显示出有希望的结果。对化合物进行修饰以引入极性基团显示出肿瘤摄取的显着差异,表明在癌症诊断和治疗监测中具有潜在应用 (Xu 等人,2012)。

合成用于生物筛选的新型衍生物

从相关前体合成新型吡啶和稠合吡啶衍生物,然后进行分子对接筛选和抗菌以及抗氧化活性评估,展示了吡唑并[1,5-a]嘧啶衍生物在开发新型生物活性化合物中的多功能性 (Flefel 等人,2018)。

微波辅助合成

开发了一种微波辅助合成方法,用于从相关化合物创建三唑并嘧啶衍生物。该方法被证明是高效、有前景且环保的,为潜在的生物活性分子提供了绿色合成方法 (Divate 和 Dhongade-Desai,2014)。

安全和危害

未来方向

While specific future directions for this compound are not available, the synthesis and study of similar compounds continue to be an active area of research. For instance, hybrid molecules, which include similar structures, maintain a stronghold in the drug market, with over 60% of drug candidates in pharmaceutical industries .

属性

IUPAC Name |

6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O/c1-6-9(7(2)15)5-12-10-8(3-11)4-13-14(6)10/h4-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSWMPRBOLNAMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=C(C=NN12)C#N)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348638 |

Source

|

| Record name | 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

CAS RN |

83702-52-7 |

Source

|

| Record name | 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

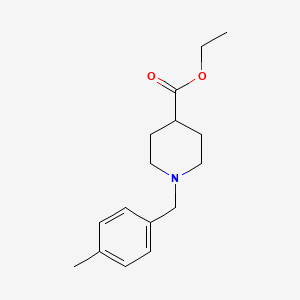

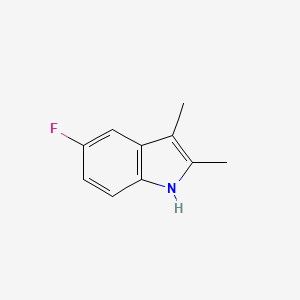

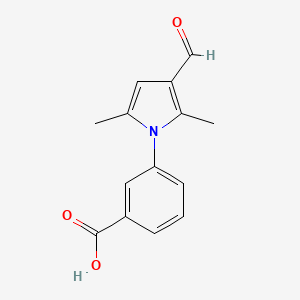

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)